molecular formula C18H25N3O3S B2635752 N'-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide CAS No. 2380183-58-2

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

Cat. No.: B2635752
CAS No.: 2380183-58-2
M. Wt: 363.48
InChI Key: XDOCJYYKCBXMNW-UHFFFAOYSA-N
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Description

N'-[2-(Methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a morpholine-substituted cyclobutylmethyl group and a 2-(methylsulfanyl)phenyl moiety. Its structure combines a rigid cyclobutane ring with the polar morpholine group, which may influence solubility and conformational stability. The methylsulfanyl (SCH₃) substituent on the phenyl ring is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-25-15-6-3-2-5-14(15)20-17(23)16(22)19-13-18(7-4-8-18)21-9-11-24-12-10-21/h2-3,5-6H,4,7-13H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOCJYYKCBXMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(methylsulfanyl)aniline with cyclobutanone in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine and ethanediamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N’-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other ethanediamide derivatives, as illustrated below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
N'-[2-(Methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide (Target) C₁₉H₂₅N₃O₃S 383.49 (estimated) Morpholine-cyclobutylmethyl group; 2-(methylsulfanyl)phenyl Enhanced rigidity from cyclobutane; polar morpholine may improve aqueous solubility.
N-[[1-[[2-(Methylthio)phenyl]methyl]-4-piperidinyl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide C₂₃H₂₆F₃N₃O₃S 481.53 Piperidine ring; 4-(trifluoromethoxy)phenyl; 2-(methylsulfanyl)phenyl Increased bulk from piperidine; trifluoromethoxy group enhances electronegativity and metabolic resistance.
N,N'-Bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide C₃₄H₄₄N₄O₆S₂ 668.87 Hexylamino groups; methylphenyl substituents High lipophilicity due to alkyl chains; potential for self-assembly or membrane interaction.
Dimethyl 2,2'-{methylenebis[(6-acetamido-3,1-phenylene)(1,2-dioxoethane-2,1-diyl)azanediyl]}bis[4-(methylsulfanyl)butanoate] C₃₆H₄₀N₄O₁₀S₂ 752.84 Acetamido and methylsulfanyl butanoate groups; complex bis-ethanediamide scaffold High molecular weight may limit bioavailability; multifunctional sites for covalent binding.

Structural and Functional Analysis

  • Rigidity vs. Flexibility : The target compound’s cyclobutane ring introduces strain and rigidity, contrasting with the piperidine ring in , which offers greater conformational flexibility. Cyclobutane’s strain may reduce metabolic degradation but could also limit binding to flexible protein pockets.
  • Polarity and Solubility: The morpholine group in the target compound is more polar than the piperidine in , suggesting better aqueous solubility. However, compounds like with hexylamino chains prioritize lipophilicity, likely favoring membrane penetration.

Biological Activity

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula: C19H24N2OS
  • Molecular Weight: 336.47 g/mol
  • Functional Groups: Contains a methylsulfanyl group, a morpholine ring, and an ethanediamide moiety.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activity at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic effects .

Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory effects. For example, derivatives demonstrated selective inhibition of COX-2 enzymes, which are crucial in inflammatory processes. The most potent derivatives achieved IC50 values below 0.3 µM, indicating strong inhibitory capacity . This suggests that this compound may also possess anti-inflammatory properties.

Case Study: Serotonin Receptor Activity

In a study examining N-substituted (2-phenylcyclopropyl)methylamines, compounds similar to this compound were found to exhibit selective agonism at the 5-HT2C receptor. These compounds showed functional selectivity favoring Gq signaling pathways over β-arrestin recruitment, which is essential for developing new antipsychotic medications .

Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialVarious derivativesEffective against MRSA, E. coli
Anti-inflammatoryCOX inhibitorsIC50 < 0.3 µM
CNS activity5-HT2C agonistsMood regulation

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